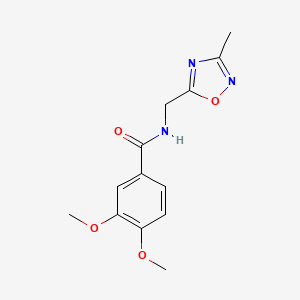![molecular formula C15H10F2N2O2 B2450265 1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate CAS No. 1351586-56-5](/img/structure/B2450265.png)
1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole derivatives has been studied using various techniques. For instance, the use of solid-state NMR has been applied for testing the quality of the obtained samples .Chemical Reactions Analysis
Imidazole derivatives have been tested for their in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .Aplicaciones Científicas De Investigación
Antioxidant and Protective Roles
- Studies have shown that certain benzimidazole derivatives exhibit significant antioxidant properties. For instance, a derivative named 2-Amdz was found to influence the levels of antioxidant vitamins A, E, and C and increased malondialdehyde levels in rats, indicating a potential role in oxidative stress-related studies or therapies (Karatas et al., 2005).
- Another study highlighted the potential of benzimidazole derivatives in enhancing endurance capacity and facilitating recovery from fatigue, suggesting applications in exercise physiology or pharmacology (Fan et al., 2014).
Environmental Impact and Fate
- Research into the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar in some respects to benzimidazole derivatives, revealed their persistence in aquatic environments and potential endocrine-disrupting effects, underscoring the environmental implications of the widespread use of these compounds (Haman et al., 2015).
Therapeutic Applications
- Benzimidazole derivatives have been shown to possess various therapeutic properties. For example, research has indicated their potential in the prevention of ulcers and in the modulation of various biological markers related to gastric health (Tayeby et al., 2017).
- Another study documented the therapeutic efficacy and safety of sertaconazole, a benzothiazole derivative, in the treatment of Pityriasis versicolor, highlighting the antifungal capabilities of such compounds (Nasarre et al., 1992).
Mecanismo De Acción
Target of Action
Benzimidazole compounds, a core structure in this molecule, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathway and the nature of the interaction.
Pharmacokinetics
It’s worth noting that benzimidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific properties of this compound would depend on its chemical structure and the biological context.
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Direcciones Futuras
The future directions for research on imidazole derivatives are promising. Given their broad range of biological activities, there is a great importance of heterocyclic ring-containing drugs . The development of new drugs that overcome antimicrobial resistance problems is necessary . Therefore, the synthesis and study of new imidazole derivatives, such as “1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate”, could be a promising area of future research.
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-19-8-18-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11(16)12(17)6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCGLBIETPYGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)
![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)


![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)
![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)
![3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450199.png)
![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)
